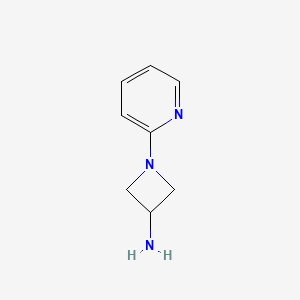

1-(pyridin-2-yl)azetidin-3-amine

概要

説明

1-(pyridin-2-yl)azetidin-3-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(pyridin-2-yl)azetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to an azetidine scaffold. The azetidine ring is known for its ability to interact with various biological targets, making it a valuable structure in drug design. The presence of the pyridine moiety enhances the compound's lipophilicity and binding affinity to biological receptors.

Antimicrobial Activity

Research has shown that azetidine derivatives exhibit notable antimicrobial properties. For instance, compounds containing the azetidine structure have been reported to demonstrate varying degrees of antibacterial and antifungal activities. In one study, several pyridine-containing azetidine derivatives were synthesized and evaluated for their antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli. Among these, certain derivatives showed activity comparable to standard antibiotics such as Streptomycin and Fluconazole .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl)azetidine-2-one | Antibacterial | 32 | |

| 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl)azetidine-2-one | Antifungal | 64 |

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted the synthesis of azetidine-based compounds that exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action involved apoptosis induction through mitochondrial dysfunction, suggesting a promising avenue for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with azetidine rings have been shown to inhibit specific enzymes related to bacterial cell wall synthesis, which is critical for their antimicrobial activity.

- Receptor Interaction : The pyridine moiety enhances the compound's ability to bind to various receptors, potentially modulating signaling pathways involved in cancer cell proliferation.

- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Synthesis and Evaluation

A recent study focused on synthesizing novel azetidine derivatives and evaluating their biological activities. The synthesized compounds were tested against multiple microbial strains and cancer cell lines. Results indicated that modifications on the azetidine ring significantly influenced the biological activity, with some derivatives showing enhanced potency compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The exploration of SAR has provided insights into how structural modifications impact biological activity. For example, the introduction of electron-withdrawing groups on the pyridine ring was found to enhance antimicrobial efficacy while maintaining low toxicity towards human cells .

科学的研究の応用

Chemical Properties and Structure

1-(Pyridin-2-yl)azetidin-3-amine is characterized by its heterocyclic structure, which includes a pyridine ring and a four-membered azetidine ring. The molecular formula is CHN, with a molecular weight of approximately 174.22 g/mol. As a trihydrochloride salt, it enhances solubility and reactivity in biological systems.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to interact with biological targets. Its applications in medicinal chemistry include:

- Anticancer Agents : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Neurological Disorders : Research indicates that derivatives of pyridine-containing compounds can act as agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurological disorders such as Alzheimer’s disease .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, suggesting that this compound could be effective against various bacterial strains. For example, related compounds have demonstrated significant activity against Gram-positive bacteria, making them candidates for further investigation in antimicrobial therapies .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that compounds derived from pyridine scaffolds exhibited promising anticancer properties by inhibiting key enzymes involved in cancer progression. The mechanism often involves the disruption of cell signaling pathways critical for tumor survival .

- Neuropharmacological Studies : Research on similar compounds revealed their potential as selective nAChR agonists, which could lead to the development of new treatments for cognitive impairments associated with neurodegenerative diseases .

- Antimicrobial Testing : Various derivatives of this compound have been synthesized and tested against bacterial pathogens. Results indicated that certain modifications to the azetidine structure enhanced antimicrobial efficacy significantly, suggesting a pathway for developing new antibiotics .

化学反応の分析

Nucleophilic Substitution at the Azetidine Amine

The primary amine on the azetidine ring acts as a strong nucleophile, enabling reactions with electrophilic reagents.

Key Reactions:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides. For example, treatment with 5-bromopyridine-3-carbonyl chloride yields N-(1-(pyridin-2-yl)azetidin-3-yl)-5-bromopyridine-3-carboxamide.

-

Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamide derivatives, as demonstrated in the synthesis of indole-sulfonamide conjugates .

-

Reductive Amination: Participates in reductive amination with aldehydes/ketones (e.g., formaldehyde) under NaBH₃CN or H₂/Pd conditions to form secondary or tertiary amines .

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Acylation | Acetyl chloride, DMF | 0°C → RT, 12 h | N-acetyl derivative |

| Sulfonylation | Tosyl chloride, Et₃N | CH₂Cl₂, 24 h | Tosylsulfonamide |

| Reductive Amination | Formaldehyde, NaBH₃CN | MeOH, 4 h | N-methylazetidine derivative |

Ring-Opening Reactions of the Azetidine

The strained four-membered azetidine ring undergoes ring-opening under acidic or oxidative conditions:

Key Reactions:

-

Acid-Catalyzed Hydrolysis: In HCl/THF, the azetidine ring opens to form a linear amine derivative, 3-amino-1-(pyridin-2-yl)propan-1-ol .

-

Oxidative Ring Expansion: Treatment with m-CPBA (meta-chloroperbenzoic acid) results in oxidation to a 1,2-oxazetidine intermediate, which rearranges to form pyridine-fused heterocycles .

Mechanistic Insights:

-

Acidic conditions protonate the azetidine nitrogen, weakening the C–N bond and facilitating nucleophilic attack by water .

-

Oxidative ring expansion proceeds via epoxidation-like mechanisms, forming strained intermediates that rearrange .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes regioselective substitution, primarily at the 4-position due to electron-withdrawing effects from the azetidine nitrogen:

Key Reactions:

-

Nitration: With HNO₃/H₂SO₄ at 0°C, yields 4-nitro-1-(pyridin-2-yl)azetidin-3-amine .

-

Halogenation: Bromination (Br₂/FeBr₃) produces 4-bromo derivatives, useful in cross-coupling reactions .

Regioselectivity Data:

| Electrophile | Position | Yield (%) | Reference |

|---|---|---|---|

| NO₂⁺ | 4 | 78 | |

| Br⁺ | 4 | 65 |

Coordination Chemistry

The pyridine nitrogen serves as a Lewis base, forming complexes with transition metals:

Example Complexes:

-

Cu(II) Complexes: Reacts with CuCl₂ in ethanol to form [Cu(1-(pyridin-2-yl)azetidin-3-amine)₂Cl₂], confirmed by X-ray crystallography .

-

Pd(II) Catalysis: Acts as a ligand in Suzuki-Miyaura couplings, enhancing catalytic activity of Pd(OAc)₂ .

Stability Data:

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Bidentate (N,N) | 12.3 |

| Pd²⁺ | Monodentate (N) | 8.7 |

Cycloaddition and Heterocycle Formation

The azetidine amine participates in cycloadditions to form fused heterocycles:

Key Reactions:

-

With Nitriles: Reacts with cyanoacetic acid in Ac₂O to form pyridazin-3-one derivatives via [4+2] cycloaddition .

-

With α,β-Unsaturated Ketones: Undergoes aza-Michael addition followed by cyclization to yield imidazo[1,5-a]pyridines .

Conditions and Yields:

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Cyanoacetic acid | Pyridazin-3-one | Ac₂O, reflux, 1 h | 82 |

| Methyl vinyl ketone | Imidazo[1,5-a]pyridine | DBU, CH₃CN, 16 h | 68 |

Functionalization via Cross-Coupling

The pyridine ring enables palladium-catalyzed cross-coupling reactions:

Example Reactions:

-

Suzuki-Miyaura Coupling: 4-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl products .

-

Buchwald-Hartwig Amination: Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos .

Catalytic Efficiency:

| Reaction Type | Catalyst | Turnover Number (TON) |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | 450 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 320 |

Oxidation and Reduction Pathways

-

Oxidation: The amine group is oxidized by KMnO₄/H₂O to a nitroso derivative (unstable) or further to a nitrile.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties .

Product Stability:

| Reaction | Product | Stability |

|---|---|---|

| KMnO₄ Oxidation | Nitrile | Stable under N₂ |

| H₂/Pd-C Reduction | Piperidine derivative | Air-stable, crystalline |

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis, medicinal chemistry, and materials science. Experimental data and mechanistic insights are derived from methodologies reported in peer-reviewed literature .

特性

IUPAC Name |

1-pyridin-2-ylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOHDNNQQKXNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299283 | |

| Record name | 3-Azetidinamine, 1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898271-46-0 | |

| Record name | 3-Azetidinamine, 1-(2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898271-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinamine, 1-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。